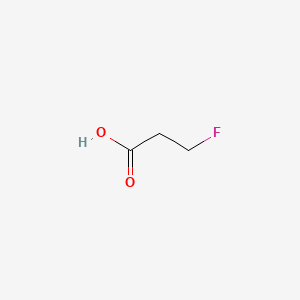

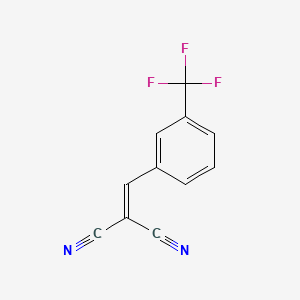

Malononitrile, (3-trifluoromethylbenzylidene)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Malononitrile, (3-trifluoromethylbenzylidene)- involves a benzylidenemalononitrile core, which can be transformed into 1,1,2,2-tetracyanocyclopropanes .Chemical Reactions Analysis

Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . Its unique reactivity promotes more extensive applications of this reagent in organic chemistry .Physical And Chemical Properties Analysis

The compound has a melting point of 155-157°C and a boiling point of 275°C. It also exhibits third-harmonic generation properties .Applications De Recherche Scientifique

1. Polycondensation Applications

Malononitrile undergoes polycondensation reactions with aromatic compounds like benzyl chloride to produce various polymers. This process, using organic bases such as triethylamine, yields polymers with specific properties, as demonstrated in the synthesis of dibenzylmalononitrile and polymers with intrinsic viscosities ranging from 0.14-0.22 dl/g (Kawabata, Matsubara, & Yamashita, 1973).

2. Analytical Chemistry

Malononitrile serves as a key material in synthetic organic, medical, and industrial chemistry, and its analytical detection is crucial due to its cyanogenic properties. A novel colorimetric probe was developed for sensitive and selective analysis of malononitrile, indicating its utility in environmental and industrial applications (Kim et al., 2020).

3. Environmental Monitoring

Malononitrile derivatives like 2-(4-hydroxybenzylidene)malononitrile are synthesized for optical detection of anions such as CN- in water. Their colorimetric properties and high selectivity make them suitable for environmental monitoring, especially in detecting toxic substances in potable water (Schramm, Menger, & Machado, 2016).

4. Organic Synthesis

Malononitrile is a versatile reagent widely used in organic synthesis, including the preparation of pharmaceuticals, pesticides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity promotes extensive applications compared to other CH-acids (Hassan & Elmaghraby, 2015).

5. Nonlinear Optical Materials

The compound 2-(4-fluorobenzylidene) malononitrile (FBM) exhibits notable third-order nonlinear optical properties, making it suitable for applications in microelectronics and optoelectronics. FBM crystals display excellent transparency and a wide bandgap, beneficial for nonlinear optical (NLO) applications (Priyadharshini & Kalainathan, 2018).

6. Textile Industry

Malononitrile is incorporated into disperse dyes structures to enhance color depth and fastness on polyester and nylon fabrics. This modification improves the performance of these dyes in the textile industry (Lams et al., 2014).

7. Mass Spectrometry

In mass spectrometry, malononitrile derivatives like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile are used as matrices for analyzing various compounds. This application shows the versatility of malononitrile in analytical techniques, especially in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) (Wyatt, Stein, & Brenton, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGXCFRBKLIQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190425 |

Source

|

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (3-trifluoromethylbenzylidene)- | |

CAS RN |

36937-90-3 |

Source

|

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.